Butyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
BUTYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE is a synthetic organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a butyl ester group attached to a benzoate moiety, which is further substituted with a pyrimidine ring containing a chloro and ethanesulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-chloro-4,6-dimethoxypyrimidine with ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group.
Amidation Reaction: The resulting pyrimidine intermediate is then subjected to an amidation reaction with 4-aminobenzoic acid to form the amido derivative.
Esterification: The final step involves the esterification of the amido derivative with butanol in the presence of an acid catalyst to yield BUTYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethanesulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products include oxidized or reduced forms of the ethanesulfonyl group.
Scientific Research Applications
BUTYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BUTYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
BUTYL 4-[5-CHLORO-2-(METHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE: Similar structure but with a methanesulfonyl group instead of ethanesulfonyl.
BUTYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]PHENYLACETATE: Similar structure but with a phenylacetate moiety instead of benzoate.
Uniqueness
The presence of the ethanesulfonyl group and the specific arrangement of functional groups in BUTYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE confer unique chemical and biological properties that distinguish it from similar compounds. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20ClN3O5S |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
butyl 4-[(5-chloro-2-ethylsulfonylpyrimidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H20ClN3O5S/c1-3-5-10-27-17(24)12-6-8-13(9-7-12)21-16(23)15-14(19)11-20-18(22-15)28(25,26)4-2/h6-9,11H,3-5,10H2,1-2H3,(H,21,23) |
InChI Key |
XHUSXQGKKHAUAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC |
Origin of Product |
United States |
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